molecular formula C10H13ClO2 B13598658 (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol

Cat. No.: B13598658
M. Wt: 200.66 g/mol
InChI Key: CFIZOSDMOCKASV-ZETCQYMHSA-N
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Description

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol (CAS: 1281385-56-5) is a chiral secondary alcohol with a molecular weight of 200.66 g/mol and a purity of 98% . Its structure features a phenyl ring substituted with a chlorine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position.

The compound’s physicochemical properties, such as solubility and stability, are influenced by the ethoxy group’s electron-donating nature and the chlorine atom’s electron-withdrawing effects. While specific data on melting/boiling points are unavailable, its molecular structure suggests moderate polarity, likely enhancing solubility in organic solvents like dichloromethane or acetone .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(1S)-1-(5-chloro-2-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m0/s1

InChI Key

CFIZOSDMOCKASV-ZETCQYMHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)[C@H](C)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and advanced chiral resolution techniques are often employed.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form the corresponding ketone, 1-(5-chloro-2-ethoxyphenyl)ethanone. Common oxidizing agents include:

Reagent Conditions Product Yield/Notes
Pyridinium chlorochromate (PCC)Dichloromethane, 25°CKetone (no over-oxidation)High selectivity, mild conditions
CrO₃ in H₂SO₄Jones oxidation, 0–5°CKetoneRequires acidic conditions
TEMPO/NaOClBiphasic (H₂O/CH₂Cl₂)KetoneCatalytic, environmentally friendly

This transformation is critical in synthetic pathways where the ketone serves as an intermediate for pharmaceuticals or agrochemicals.

Esterification

The hydroxyl group reacts with acylating agents to form esters, enhancing solubility or modifying biological activity:

Reagent Conditions Product Application
Acetic anhydridePyridine, 80°CAcetylated derivativeProdrug synthesis
Benzoyl chlorideDMAP, CH₂Cl₂, 25°CBenzoyl esterProtecting group strategies
Sulfonyl chloridesEt₃N, THF, 0°CSulfonate estersLeaving group for nucleophilic substitution

Steric hindrance from the ethoxy and chloro substituents may slow reaction kinetics compared to simpler alcohols .

Chiral Resolution and Stereochemical Interactions

The (S)-configuration enables enantioselective reactions:

  • Enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .

  • Asymmetric synthesis as a chiral building block for β-blockers or antihistamines.

Aromatic Ring Reactivity

The 5-chloro-2-ethoxyphenyl group exhibits limited electrophilic substitution due to deactivation by the electron-withdrawing Cl and directing effects of the ethoxy group. Notable reactions include:

Reaction Type Conditions Product Notes
NitrationHNO₃/H₂SO₄, 50°C4-Nitro derivativeLow yield; meta-directing effects
Ullmann couplingCuI, ligand, DMF, 120°CBiaryl derivativesRequires activated aryl halides

Nucleophilic Substitution

The chloro substituent may participate in SNAr reactions under harsh conditions:

Reagent Conditions Product Challenges
NaOH (aq.)200°C, high pressurePhenol derivativeCompeting hydrolysis of ethoxy group
NH₃ (liq.)Cu catalyst, 150°CAniline analogLimited reactivity due to deactivation

Hydrogen Bonding and Coordination Chemistry

The hydroxyl and ethoxy groups act as hydrogen-bond donors/acceptors, facilitating:

  • Metal complexation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

  • Supramolecular assembly in crystal engineering via O–H···O interactions .

Scientific Research Applications

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol but differ in substituents, stereochemistry, or functional groups:

Compound Name Substituents (Phenyl Ring) Stereochemistry Molecular Weight (g/mol) Key Features
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol 5-Cl, 2-OCH₂CH₃ S 200.66 Ethoxy group enhances lipophilicity; Cl may modulate reactivity .
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol 5-F, 2-I S ~256.07 Iodine increases steric bulk and polarizability; F enhances metabolic stability .
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl R 156.61 Chlorine at meta position alters electronic effects; lower molecular weight .
(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol 5-Cl, 2-F R 174.60 Dual halogen substituents may enhance binding affinity in drug design .
(1S)-2-Chloro-1-(4-ethylphenyl)ethanol 4-CH₂CH₃ (ethanol chain: Cl) S 184.66 Chlorine on ethanol chain introduces steric hindrance; ethyl group increases hydrophobicity .

Reactivity and Functional Group Transformations

  • Oxidation Behavior : Benzylic alcohols like 1-(naphthalen-2-yl)ethan-1-ol are oxidized to ketones with yields up to 98% under optimized conditions . For (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol, the electron-donating ethoxy group may slow oxidation compared to electron-withdrawing substituents (e.g., Cl or F), though experimental data are lacking.
  • Solubility and Stability : Ethoxy-substituted compounds (e.g., the target) exhibit greater solubility in polar aprotic solvents than halogen-rich analogs like (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, which may aggregate due to iodine’s polarizability .

Commercial and Research Relevance

  • The discontinuation of certain quantities of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol () may reflect niche applications or synthesis scalability issues.
  • In contrast, fluorine- and iodine-containing analogs remain in demand for drug discovery, driven by their versatility in medicinal chemistry .

Biological Activity

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings and data.

Synthesis and Characterization

The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-ethoxyphenol with suitable reagents to form the desired alcohol. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Anticancer Activity

Research indicates that derivatives of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol exhibit significant anticancer properties. A study highlighted that certain analogs demonstrated inhibitory effects on EWS-FLI1, an oncogenic fusion protein associated with Ewing's sarcoma. The IC50 values for these compounds were reported to be as low as 0.18 μM, indicating potent activity against cancer cell lines .

Antimicrobial Properties

Investigations into the antimicrobial activity of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol have shown efficacy against various bacterial strains. For instance, compounds related to this structure were tested against Neisseria meningitidis and Haemophilus influenzae, demonstrating moderate antibacterial activity with MIC values ranging from 8 to 64 μg/mL .

Antichlamydial Activity

The compound has also been evaluated for its antichlamydial activity. In vitro studies revealed that certain derivatives exhibited superior activity against Chlamydia species compared to standard antibiotics like spectinomycin, suggesting potential for therapeutic applications in treating chlamydial infections .

Structure-Activity Relationship (SAR)

The biological activity of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is influenced by structural modifications. For example:

Substituent Effect on Activity
Hydroxyl groupEnhances anticancer activity
Methoxy groupModulates antibacterial properties
Ethoxy groupIncreases solubility and bioavailability

The presence of electron-withdrawing groups such as chlorine has been shown to enhance the potency of the compound by stabilizing the active conformation necessary for interaction with biological targets .

Case Study 1: Ewing's Sarcoma

In a preclinical study, several derivatives of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol were tested for their ability to inhibit EWS-FLI1 transcriptional activity in cell lines derived from Ewing's sarcoma. The results indicated that compounds with specific substitutions on the phenyl ring significantly reduced cell viability and inhibited tumor growth in xenograft models .

Case Study 2: Antimicrobial Screening

A series of compounds based on (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol were screened against a panel of bacterial pathogens. The results showed that certain derivatives had MIC values comparable to existing antibiotics, suggesting their potential use as novel antimicrobial agents .

Q & A

Q. What are the primary synthetic routes for (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

Answer: The synthesis of this chiral alcohol can be achieved via enantioselective reduction of the corresponding ketone precursor. Two key methodologies are:

  • Biocatalytic Reduction : Use (S)-specific alcohol dehydrogenases (ADHs) under optimized pH (6–8) and temperature (25–30°C) to achieve >95% conversion and >99% enantiomeric excess (ee) .
  • Catalytic Hydrogenation : Employ chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] for asymmetric transfer hydrogenation, yielding 87–90% stereochemical purity .

Q. Critical Parameters :

  • Substrate concentration (≤50 mM for ADHs to avoid enzyme inhibition).
  • Co-factor regeneration systems (e.g., NADPH/glucose dehydrogenase).
  • Solvent choice (aqueous-organic biphasic systems improve yield).

Q. How can chiral HPLC be optimized to determine the stereochemical purity of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?

Answer: Chiral HPLC is the gold standard for assessing enantiomeric purity. Optimal conditions include:

  • Column : Chiralpak IC or OD-H (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 220 nm for chloro-substituted aromatics .
  • Retention Time : Baseline separation of (S) and (R) enantiomers (typical resolution >2.0).

Q. Validation :

  • Calibrate with racemic standards.
  • Use peak area integration for ee calculation: ee=(SR)(S+R)×100\text{ee} = \frac{(S - R)}{(S + R)} \times 100.

Q. What spectroscopic techniques are most effective for characterizing the structure of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?

Answer:

  • NMR :
    • 1H NMR^1\text{H NMR}: Peaks at δ 1.4–1.6 ppm (CH3_3 of ethoxy), δ 4.8–5.0 ppm (OH, exchangeable), and δ 6.8–7.4 ppm (aromatic protons).
    • 13C NMR^{13}\text{C NMR}: Signals at δ 63–65 ppm (C-O of ethoxy), δ 70–72 ppm (chiral C-OH) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+^+ matching theoretical mass (e.g., C10_{10}H13_{13}ClO2+_2^+, m/z 200.0601).
  • Polarimetry : Specific rotation [α]D20_D^{20} (e.g., +15° to +25° in ethanol) confirms chirality .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol under acidic or basic conditions?

Answer: Racemization occurs via protonation of the hydroxyl group. Mitigation approaches:

  • Low-Temperature Reactions : Perform reductions at ≤25°C to slow keto-enol tautomerism .
  • Protecting Groups : Temporarily protect the hydroxyl with tert-butyldimethylsilyl (TBS) ethers during harsh steps.
  • Non-Ionic Solvents : Use tetrahydrofuran (THF) instead of protic solvents to minimize acid/base interactions .

Q. How does computational modeling aid in predicting the crystal structure and intermolecular interactions of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?

Answer:

  • Software : SHELXL (for refinement) and density functional theory (DFT) for H-bonding/van der Waals interactions .
  • Key Interactions :
    • O–H···O hydrogen bonds between hydroxyl and ethoxy groups.
    • Cl···π interactions stabilizing the crystal lattice.
  • Validation : Compare calculated powder X-ray diffraction (PXRD) patterns with experimental data .

Q. How can biocatalytic approaches using alcohol dehydrogenases improve the enantioselective synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?

Answer: ADHs offer superior stereocontrol through substrate-specific binding pockets. Optimization steps:

  • Enzyme Engineering : Directed evolution to enhance activity toward bulky substrates (e.g., introducing mutations at residues 94 and 202).
  • Co-Solvent Systems : Add 10–20% dimethyl sulfoxide (DMSO) to solubilize aromatic substrates without denaturing enzymes .
  • Fed-Batch Reactors : Maintain low ketone concentrations to minimize substrate inhibition.

Q. What are the challenges in correlating NMR chemical shift discrepancies with conformational dynamics in (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol?

Answer:

  • Dynamic Effects : Rotameric interconversion of the ethoxy group broadens 1H NMR^1\text{H NMR} peaks. Use variable-temperature NMR (VT-NMR) at −40°C to "freeze" conformers.
  • Solvent Anisotropy : Chlorine’s electronegativity deshields adjacent protons, complicating assignment. Compare DMSO-d6_6 vs. CDCl3_3 spectra .

Q. What role does the ethoxy and chloro substituent positioning play in the compound’s solubility and reactivity in nucleophilic environments?

Answer:

  • Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), while the chloro substituent reduces water solubility due to hydrophobicity.
  • Reactivity : The para-chloro group directs electrophilic substitution to the ortho position, while the ethoxy group activates the ring toward nucleophilic attack at the meta position.

Q. Experimental Data :

SolventSolubility (mg/mL)Reactivity (k, s1^{-1})
Water0.5N/A
Ethanol15.20.12
Dichloromethane45.80.85

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